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Compound of Interest

Compound Name:
2-Methylpyrimidine-4-carboxylic

acid

Cat. No.: B081449 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylpyrimidine-4-
carboxylic Acid

Introduction
In the landscape of pharmaceutical and materials science research, the precise structural

elucidation of heterocyclic compounds is paramount. 2-Methylpyrimidine-4-carboxylic acid
(C₆H₆N₂O₂) serves as a vital heterocyclic building block, whose derivatives are integral to the

development of novel therapeutic agents and functional materials.[1][2] The absolute

confirmation of its molecular structure is the foundational step for any downstream application,

ensuring purity, predicting reactivity, and guaranteeing the integrity of subsequent research.

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of 2-
Methylpyrimidine-4-carboxylic acid. Moving beyond a simple presentation of data, we will

delve into the causality behind experimental choices and the logic of spectral interpretation,

reflecting a field-proven approach to structural characterization. This document is designed to

serve as a robust reference for researchers, scientists, and drug development professionals

who require a deep and practical understanding of this molecule's spectroscopic signature.

Molecular Structure and Spectroscopic Overview
The structural identity of a molecule is defined by the connectivity of its atoms and the

electronic environment surrounding them. Spectroscopic techniques act as non-destructive
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probes of these features. For 2-Methylpyrimidine-4-carboxylic acid, we employ a synergistic

combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). Each technique provides a unique and complementary piece of the

structural puzzle, and together, they create a self-validating system of analysis.

The core structure consists of a pyrimidine ring, which is an aromatic six-membered

heterocycle containing two nitrogen atoms. This ring is substituted with a methyl group at the

C2 position and a carboxylic acid group at the C4 position.

Caption: Molecular Structure of 2-Methylpyrimidine-4-carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments and their

neighboring protons.

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylpyrimidine-4-carboxylic
acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is

deliberate; its ability to form hydrogen bonds helps in solubilizing the carboxylic acid, and the

acidic proton of the COOH group is often observable as a broad singlet, which might

otherwise be lost due to rapid exchange with protic solvents like D₂O.[3]

Instrument: Varian INOVA 600 MHz spectrometer or equivalent.

Acquisition: Acquire data at 25 °C. A standard pulse sequence is used with a sufficient

relaxation delay (e.g., 5 seconds) to ensure accurate integration. Tetramethylsilane (TMS) is

used as an internal standard (δ 0.00 ppm).

Data Presentation & Interpretation:
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Chemical Shift (δ,
ppm)

Multiplicity Assignment
Causality & Field
Insights

~13.0 - 14.0 Broad Singlet COOH

The carboxylic acid

proton is highly

deshielded due to the

electronegativity of the

adjacent oxygen

atoms and hydrogen

bonding. Its signal is

typically broad and

appears far downfield,

a characteristic

signature.[3][4][5][6]

~8.9 - 9.1 Doublet H5

This proton is on a

carbon (C5) adjacent

to a nitrogen atom and

the electron-

withdrawing carboxylic

acid group, resulting

in a significant

downfield shift into the

aromatic region. It is

split by the

neighboring H6

proton.

~7.6 - 7.8 Doublet H6

This proton (on C6) is

also in the aromatic

region but is generally

less deshielded than

H5. It is coupled to the

H5 proton, resulting in

a doublet.

~2.7 - 2.8 Singlet CH₃ The methyl protons

are attached to the

pyrimidine ring at C2.
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They are in a

relatively shielded

environment

compared to the ring

protons and appear as

a sharp singlet as

there are no adjacent

protons to cause

splitting.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Methylpyrimidine-4-carboxylic acid in

DMSO-d₆.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides a map of the unique carbon atoms within the molecule.

Experimental Protocol:

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

Instrument: Varian INOVA 600 MHz spectrometer operating at 150 MHz for ¹³C.

Acquisition: Data is acquired using a standard proton-decoupled pulse sequence. This

technique removes C-H coupling, resulting in a spectrum where each unique carbon atom

appears as a single line, simplifying interpretation.[7] Chemical shifts are referenced to the

DMSO-d₆ solvent peak (δ 39.5 ppm).

Data Presentation & Interpretation:
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Chemical Shift (δ, ppm) Assignment Causality & Field Insights

~165 - 170 C=O

The carbonyl carbon of the

carboxylic acid is highly

deshielded due to the direct

attachment of two

electronegative oxygen atoms.

Its chemical shift is

characteristic of carboxylic

acids and esters.[4][5][8]

~160 - 165 C2

This pyrimidine carbon is

bonded to two nitrogen atoms

and the methyl group. The

influence of the two nitrogens

results in a significant

downfield shift.

~155 - 160 C4

The C4 carbon is attached to a

nitrogen atom and the

electron-withdrawing

carboxylic acid group, causing

it to be significantly

deshielded.

~150 - 155 C6

This carbon is part of the

aromatic ring and is

deshielded, appearing in the

typical range for sp² carbons in

a heterocyclic system.

~120 - 125 C5

The C5 carbon, bonded to a

hydrogen, typically appears at

a more upfield position relative

to the other ring carbons that

are adjacent to nitrogen atoms.

~20 - 25 CH₃ The sp³-hybridized methyl

carbon is significantly shielded
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and appears in the typical

upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Methylpyrimidine-4-carboxylic acid.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular

"fingerprint." It is exceptionally useful for identifying the presence of key functional groups like

carbonyls and hydroxyls.

Experimental Protocol:

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal

sample preparation and yields high-quality spectra.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer

Spectrum Two.

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the

clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Causality & Field
Insights

2500 - 3300 (very

broad)
O-H stretch Carboxylic Acid

This exceptionally

broad absorption is

the hallmark of a

hydrogen-bonded

carboxylic acid dimer

and is one of the most

recognizable features

in an IR spectrum.[4]

[8][9][10]

~1700 - 1730 (strong,

sharp)
C=O stretch Carboxylic Acid

The strong, sharp

peak in this region

confirms the presence

of the carbonyl group.

Its position indicates it

is part of a conjugated

carboxylic acid.[8][11]

~1570 - 1620 C=N stretch Pyrimidine Ring

These absorptions are

characteristic of the

carbon-nitrogen

double bonds within

the pyrimidine ring.

[11]

~1450 - 1600 C=C stretch Pyrimidine Ring

Aromatic C=C

stretching vibrations

from the pyrimidine

ring appear in this

region.[11]

2850 - 3000 C-H stretch Methyl Group

These absorptions

correspond to the

stretching vibrations of

the C-H bonds in the

methyl group.
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Table 3: Characteristic IR Absorption Bands for 2-Methylpyrimidine-4-carboxylic acid.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its

structure through the analysis of fragmentation patterns.

Experimental Protocol:

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 µg/mL).

Instrument: A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTof, using

Electrospray Ionization (ESI) in positive or negative mode. ESI is a soft ionization technique

that is well-suited for polar molecules and often yields a prominent molecular ion peak.

Acquisition: The sample is infused into the source, and data is collected over a mass range

of m/z 50-500.

Data Presentation & Interpretation:

The molecular formula C₆H₆N₂O₂ gives an exact mass of 138.0429 Da.[12]
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m/z Value Proposed Fragment Causality & Field Insights

139.0502 [M+H]⁺

The protonated molecular ion

is often the base peak in ESI

positive mode, confirming the

molecular weight.

138.0429 [M]⁺

The molecular ion peak in

techniques like Electron

Ionization (EI).

121.0498 [M-OH]⁺ or [M+H-H₂O]⁺

Loss of a hydroxyl radical or a

molecule of water from the

protonated parent ion is a

common fragmentation for

carboxylic acids.

93.0447 [M-COOH]⁺

Loss of the entire carboxylic

acid group as a radical is a

significant fragmentation

pathway, indicating the

presence of this functional

group.[13]

Table 4: Predicted High-Resolution Mass Spectrometry Data for 2-Methylpyrimidine-4-
carboxylic acid.
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Figure 2. Proposed Mass Spectrometry Fragmentation Pathway

[C₆H₆N₂O₂]⁺
m/z = 138

[C₆H₅N₂O]⁺
m/z = 121

- •OH

[C₅H₅N₂]⁺
m/z = 93

- •COOH

Figure 3. Integrated Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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